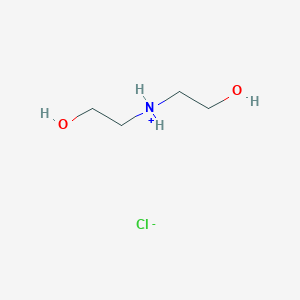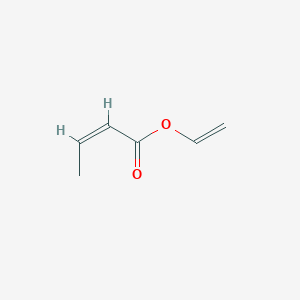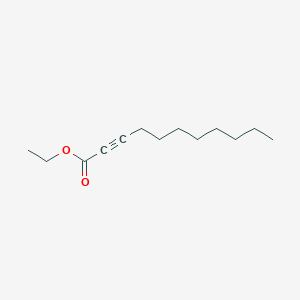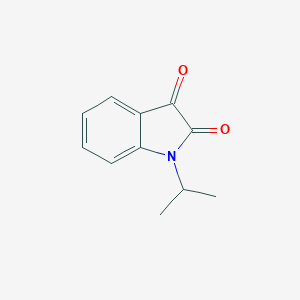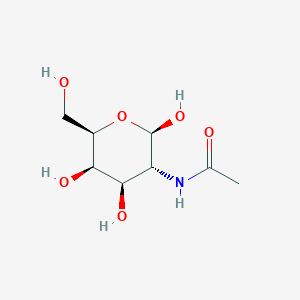
Carbon monoxide;cyclopenta-1,3-diene;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide (CO), cyclopenta-1,3-diene (CPD), and tungsten are three chemical compounds that have been extensively studied in scientific research. CO is a toxic gas that is produced by incomplete combustion of fossil fuels and can cause serious health problems. CPD is a cyclic hydrocarbon that is used as a building block in organic synthesis. Tungsten is a transition metal that is used in a variety of industrial applications. In
Mécanisme D'action
Carbon monoxide;cyclopenta-1,3-diene;tungsten binds to hemoglobin in the blood, preventing oxygen from binding to it and reducing the amount of oxygen that can be transported throughout the body. CPD is a reactive molecule that can undergo cycloaddition reactions with other molecules. Tungsten is a transition metal that can act as a catalyst in chemical reactions.
Biochemical and Physiological Effects:
Carbon monoxide;cyclopenta-1,3-diene;tungsten can cause headaches, dizziness, nausea, and even death at high concentrations. CPD is not known to have any significant biochemical or physiological effects. Tungsten is not known to have any significant biochemical or physiological effects at low concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Carbon monoxide;cyclopenta-1,3-diene;tungsten is a toxic gas, which makes it difficult to work with in the laboratory. CPD is a relatively stable compound that can be easily synthesized and used in organic synthesis. Tungsten is a relatively inert metal that can be used as a catalyst in a variety of chemical reactions.
Orientations Futures
Future research on Carbon monoxide;cyclopenta-1,3-diene;tungsten could focus on developing new treatments for carbon monoxide poisoning, as well as studying the effects of air pollution on human health. Future research on CPD could focus on its use as a building block in the synthesis of new drugs and natural products. Future research on tungsten could focus on its use in catalysis and as a material for electronic devices.
Méthodes De Synthèse
Carbon monoxide;cyclopenta-1,3-diene;tungsten can be synthesized by several methods, including the reaction of carbon with oxygen or the reduction of carbon dioxide. CPD can be synthesized by the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Tungsten can be synthesized by the reduction of tungsten oxide with hydrogen or carbon monoxide.
Applications De Recherche Scientifique
Carbon monoxide;cyclopenta-1,3-diene;tungsten has been extensively studied in scientific research due to its toxic effects on the human body. It has been used in studies on the cardiovascular system, as well as in studies on the effects of air pollution. CPD is used as a building block in organic synthesis, and has been used in studies on the synthesis of natural products. Tungsten has been studied for its use in catalysis and as a material for electronic devices.
Propriétés
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CO.W/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWANORYVPRKQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O3W- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide;cyclopenta-1,3-diene;tungsten | |
CAS RN |
12079-77-5 |
Source


|
| Record name | Tungsten, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012079775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


